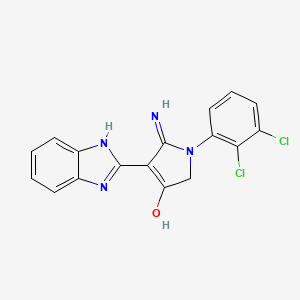
3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound featuring an indole moiety and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative. The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Next, the indole derivative undergoes alkylation to introduce the methyl group at the nitrogen position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
The final step involves the formation of the pyrrolidine-2,5-dione ring. This can be accomplished through a cyclization reaction where the indole derivative reacts with a suitable dione precursor, such as succinic anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale-up. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings. Halogenation, nitration, and sulfonation are possible with appropriate reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrrolidine-2,5-dione derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activities. Indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore these activities in the context of this specific compound.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the material science industry, the compound’s unique properties may be utilized in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methyl groups, which may affect its biological activity and chemical reactivity.
3-(1-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but without the methyl group on the phenyl ring.
3-(1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione: Lacks the methyl group on the indole nitrogen.
Uniqueness
The presence of both methyl groups in 3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione makes it unique. These groups can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O2/c1-13-6-5-7-14(10-13)22-19(23)11-16(20(22)24)17-12-21(2)18-9-4-3-8-15(17)18/h3-10,12,16H,11H2,1-2H3 |
InChI Key |
VLLNKNUCPLIXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)C3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11402768.png)
![11-(4-methoxyphenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11402771.png)
![6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11402772.png)
![7-methyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11402774.png)

![3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11402781.png)
![5-{[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11402791.png)
![6-(4-chlorophenyl)-3-ethyl-N-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402796.png)
![5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11402799.png)
![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11402812.png)
![Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11402821.png)
![Methyl 5-acetyl-2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11402824.png)
![5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11402829.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402833.png)
